Cas no 1006682-89-8 (4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline)
4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-(1,5-dimethyl-1H,1H-3,4-bipyrazol-1-yl)aniline
- Benzenamine, 4-(1',5'-dimethyl[3,4'-bi-1H-pyrazol]-1-yl)-
- 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline
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- MDL: MFCD08558448
- Inchi: 1S/C14H15N5/c1-10-13(9-16-18(10)2)14-7-8-19(17-14)12-5-3-11(15)4-6-12/h3-9H,15H2,1-2H3
- InChI Key: PIVLQYKFEPXYNR-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(N2C=CC(C3=C(C)N(C)N=C3)=N2)C=C1
4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230834-1g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 1g |
$842.0 | 2023-09-15 | ||
| Enamine | EN300-230834-5g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 5g |
$2443.0 | 2023-09-15 | ||
| Enamine | EN300-230834-10g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 10g |
$3622.0 | 2023-09-15 | ||
| Enamine | EN300-230834-0.05g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 95% | 0.05g |
$707.0 | 2024-06-20 | |
| Enamine | EN300-230834-0.1g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 95% | 0.1g |
$741.0 | 2024-06-20 | |
| Enamine | EN300-230834-0.25g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 95% | 0.25g |
$774.0 | 2024-06-20 | |
| Enamine | EN300-230834-0.5g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 95% | 0.5g |
$809.0 | 2024-06-20 | |
| Enamine | EN300-230834-1.0g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 95% | 1.0g |
$842.0 | 2024-06-20 | |
| Enamine | EN300-230834-2.5g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 95% | 2.5g |
$1650.0 | 2024-06-20 | |
| Enamine | EN300-230834-5.0g |
4-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
1006682-89-8 | 95% | 5.0g |
$2443.0 | 2024-06-20 |
4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline Suppliers
4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline
Chemical Profile of 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline (CAS No. 1006682-89-8)
4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline, identified by its CAS number 1006682-89-8, is a structurally complex organic compound belonging to the pyrazole class. This molecule has garnered significant attention in the field of medicinal chemistry due to its unique framework and potential biological activities. The presence of multiple pyrazole rings linked through an aniline moiety suggests a high degree of structural rigidity, which can be exploited for designing molecules with enhanced binding affinity and selectivity towards biological targets.
The compound's dual pyrazole scaffold, combined with the electron-rich nature of the aniline group, positions it as a promising candidate for further exploration in drug discovery. Pyrazole derivatives are well-documented for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline introduces unique steric and electronic features that may modulate its interaction with biological receptors.
Recent advancements in computational chemistry have enabled the virtual screening of large chemical libraries to identify novel bioactive molecules. In this context, 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline has been subjected to molecular docking studies to evaluate its potential binding modes with key therapeutic targets. Initial simulations suggest that the compound can interact with proteins involved in metabolic pathways and signal transduction, indicating its possible utility in modulating cellular processes.
One of the most intriguing aspects of this molecule is its potential as a scaffold for structure-based drug design. The pyrazole rings provide a stable core structure, while the aniline group offers a site for further functionalization. This flexibility allows chemists to modify the compound's properties while retaining its core pharmacophore. For instance, introducing halogen atoms or other heteroatoms into the pyrazole rings could enhance its bioavailability or metabolic stability.
The synthesis of 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline presents both challenges and opportunities. Traditional synthetic routes involve multi-step reactions, including condensation reactions and cyclization processes. However, modern synthetic methodologies such as transition metal-catalyzed cross-coupling reactions offer more efficient and scalable pathways. These advances have reduced the time and cost associated with producing complex heterocyclic compounds like this one.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of this compound exhibit promising effects on certain enzymes and receptors. For example, modifications at the aniline group have been found to influence its binding affinity to monoamine oxidase (MAO) inhibitors, which are known for their therapeutic applications in treating neurological disorders. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations have been employed to study the conformational behavior of 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline in solution and within biological membranes. These simulations provide insights into how the molecule interacts with its environment and how its conformational flexibility affects its biological activity. Such information is crucial for optimizing lead compounds before they enter preclinical testing.
The pharmaceutical industry has increasingly recognized the importance of diversity in chemical libraries to combat drug resistance and improve treatment outcomes. 4-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylaniline exemplifies this trend by combining structural complexity with known pharmacophoric elements. Its potential as a lead compound has prompted several research groups to explore its derivatives further.
One area of active research is the development of prodrugs based on this scaffold. Prodrugs are designed to enhance drug delivery by improving solubility or stability before being converted into their active form inside the body. By leveraging the unique properties of 4-(3-(dimethylpyrazol[5,4-d]pyrazol[3(2H)]yl)phenylamino) (a derivative with similar core structure), researchers aim to create more effective therapeutic agents.
The environmental impact of pharmaceutical development is also a growing concern. Sustainable synthetic methods are being explored to minimize waste and reduce energy consumption during production. Green chemistry principles have been applied to optimize synthetic routes for compounds like 4-(3-(dimethylpyrazol[5,4-d]pyrazol[3(2H)]yl)phenylamino) by using catalytic systems and renewable feedstocks.
In conclusion,CAS No 1006682 89 8 represents a structurally fascinating compound with significant potential in medicinal chemistry. Its dual pyrazole scaffold linked by an aniline group offers a versatile platform for designing molecules with tailored biological activities. Advances in computational chemistry and synthetic methodologies continue to enhance our ability to explore its therapeutic potential efficiently.
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